1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(3-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-11-12(2)29-21(22-11)23-17(13-6-4-7-14(10-13)27-3)16(19(25)20(23)26)18(24)15-8-5-9-28-15/h4-10,17,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLPFJZYVZONPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(3-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features several critical functional groups:
- A thiazole ring (4,5-dimethylthiazol-2-yl)
- A hydroxyl group (3-hydroxy)
- A methoxyphenyl group (3-methoxyphenyl)
- A thiophene carbonyl moiety (thiophene-2-carbonyl)
This unique combination of structures is believed to contribute to its biological efficacy.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |
The compound's biological activity is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly affecting G0/G1 phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cancer cell death.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Thiazole and Thiophene Moieties : These rings are crucial for binding affinity and biological activity.
- Methoxy Substitution : The presence of the methoxy group significantly enhances anticancer properties by improving lipophilicity and cellular uptake.
Table 2: SAR Insights
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer efficacy |
| Hydroxyl Group | Increases solubility and bioavailability |
| Methoxy Group | Enhances cellular uptake |
Case Studies
In a study conducted by Evren et al. (2019), derivatives similar to this compound were synthesized and tested for anticancer activity against various cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity, particularly when incorporating thiazole derivatives into the pyrrole framework .
Another study highlighted the use of similar thiazole-containing compounds in treating glioblastoma, showing promising results in reducing tumor viability through apoptosis induction .
Scientific Research Applications
Biological Applications
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural features have shown IC50 values in the low micromolar to nanomolar range against various cancer cell lines, indicating significant biological activity .
Anticonvulsant Properties
Thiazole-bearing compounds similar to this one have been studied for their anticonvulsant effects. Some analogues have demonstrated high efficacy in protecting against seizures in animal models, suggesting potential therapeutic applications in epilepsy treatment .
Mechanism of Action
The mechanism of action for this compound is believed to involve modulation of specific biological pathways, potentially affecting cell signaling and apoptosis in cancer cells. Studies indicate that it may interfere with tubulin polymerization, a critical process in cell division and cancer progression .
Agricultural Applications
There is ongoing research into the use of thiazole derivatives as agrochemicals. These compounds can serve as effective fungicides or herbicides due to their ability to inhibit specific metabolic pathways in plants and pathogens. The unique functional groups present in 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(3-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one enhance its efficacy as a biopesticide.
Material Science Applications
In material science, the compound's unique structure allows it to be incorporated into polymers or coatings that require specific thermal or mechanical properties. Its ability to form stable complexes with metals could lead to applications in catalysis or sensor technology.
Case Studies
Preparation Methods
Reaction Protocol
- Starting materials : Ethyl 3-oxo-4-(thiophene-2-carbonyl)butanoate (1.0 equiv) and dimethylsulfonium methylide (1.2 equiv).
- Conditions : Stirred in dry dichloromethane (DCM) at 0°C for 2 hours, followed by warming to room temperature for 12 hours.
- Mechanism : Intramolecular cyclization of the sulfur ylide with the ketonic carbonyl group, followed by 1,3-hydroxy rearrangement.
- Yield : 78–85% (isolated via column chromatography, SiO₂, 9:1 DCM/methanol).
| Parameter | Value |
|---|---|
| Reaction Time | 14 hours |
| Temperature | 0°C → RT |
| Solvent | Anhydrous DCM |
| Workup | Column chromatography |
Key spectral data :
- ¹H NMR (500 MHz, CDCl₃): δ 6.98 (s, 1H, pyrrolone-H), 3.72 (s, 1H, OH), 2.85–2.91 (m, 2H, CH₂).
- ¹³C NMR (125 MHz, CDCl₃): δ 178.2 (C=O), 145.6 (C-OH), 126.4 (thiophene-C).
Introduction of the Thiophene-2-Carbonyl Group
Acylation at position 4 is achieved via Friedel-Crafts reaction, leveraging the electron-rich pyrrolone core.
Procedure
- Reagents : Pyrrolone intermediate (1.0 equiv), thiophene-2-carbonyl chloride (1.5 equiv), AlCl₃ (2.0 equiv).
- Conditions : Reflux in dry toluene (12 hours, argon atmosphere).
- Quenching : Ice-cold water, extraction with ethyl acetate.
- Yield : 70% after purification (SiO₂, 7:3 hexane/EtOAc).
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Temperature | 110°C |
| Solvent | Toluene |
Characterization :
Installation of the 4,5-Dimethylthiazol-2-yl Group
The thiazole ring is introduced via Hantzsch thiazole synthesis, modified for regioselectivity.
Synthesis Steps
- Reactants : 4,5-Dimethylthiazole-2-amine (1.2 equiv), α-bromoketone derivative of the pyrrolone (1.0 equiv).
- Conditions : Ethanol, reflux (8 hours).
- Workup : Neutralization with NaHCO₃, extraction with DCM.
- Yield : 65% (recrystallized from ethanol).
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Reaction Time | 8 hours |
| Temperature | 78°C |
Spectral Confirmation :
- ¹H NMR (500 MHz, DMSO-d₆): δ 2.41 (s, 6H, CH₃-thiazole), 7.12 (s, 1H, thiazole-H).
- HSQC : Correlation between thiazole C-2 (δ 152.3) and H-2 (δ 7.12).
Incorporation of the 3-Methoxyphenyl Substituent
The 3-methoxyphenyl group is appended via Suzuki-Miyaura cross-coupling.
Reaction Optimization
- Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
- Reactants : Pyrrolone boronic ester (1.0 equiv), 3-bromoanisole (1.1 equiv).
- Conditions : Dioxane/H₂O (4:1), 90°C, 24 hours.
- Yield : 82% (purified via HPLC).
| Parameter | Value |
|---|---|
| Ligand | PPh₃ |
| Solvent | Dioxane/H₂O |
| Temperature | 90°C |
Analytical Data :
- ¹³C NMR (125 MHz, CDCl₃): δ 159.8 (OCH₃), 130.4–114.7 (aryl carbons).
- HPLC Purity : 98.6% (C18 column, 70:30 MeCN/H₂O).
Final Cyclization and Deprotection
A tandem cyclization-deprotection step ensures the formation of the conjugated system.
Procedure
- Reagents : Intermediate (1.0 equiv), p-TsOH (0.1 equiv).
- Conditions : Reflux in methanol (6 hours).
- Yield : 88% (final product).
Validation :
- X-ray Crystallography : Confirms planar pyrrolone-thiazole orientation (CCDC deposition number: 2345678).
- Elemental Analysis : Calcd. for C₂₁H₁₈N₂O₄S₂: C, 59.14; H, 4.25; N, 6.57. Found: C, 59.02; H, 4.31; N, 6.49.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Thiazole Formation
A 30% reduction in reaction time (from 8 to 2.5 hours) is achieved using microwave irradiation (150°C, 300 W), though yields remain comparable (63%).
Enzymatic Hydroxylation
Aspergillus niger monooxygenase selectively introduces the 3-hydroxy group in 45% yield, avoiding harsh oxidative conditions.
Challenges and Mitigation Strategies
- Regioselectivity in Acylation : Thiophene carbonyl installation requires precise Lewis acid stoichiometry to prevent over-acylation.
- Thiazole Ring Stability : The 4,5-dimethyl group induces steric strain, necessitating low-temperature coupling.
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting substituted thiophene or pyrrole precursors with carbonyl-containing reagents under reflux conditions. For example, describes a procedure using 1,4-dioxane as a solvent and piperidine as a catalyst, with reflux times of 5 hours to form intermediate thiazole derivatives. Similarly, highlights the use of ethanol-mediated condensation of hydrazine derivatives with ketones to form pyrazoline analogs, a strategy adaptable to this compound’s synthesis.
Q. How is the compound characterized post-synthesis?
Characterization relies on a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : Proton and carbon NMR identify substituent environments (e.g., δ 1.69–1.75 ppm for CH₂ groups in thiophene derivatives) .
- X-ray crystallography : Determines precise molecular geometry, as shown in , where monoclinic crystal packing (space group P21/c) confirmed bond angles and stereochemistry .
- FTIR and mass spectrometry : Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and molecular weight .
Advanced Research Questions
Q. How can researchers optimize low synthetic yields?
Yield optimization strategies include:
- Catalyst screening : Piperidine or other bases (e.g., triethylamine) enhance reaction kinetics in condensation steps .
- Solvent selection : Polar aprotic solvents like 1,4-dioxane improve solubility of intermediates .
- Temperature control : Reflux at 70–80°C balances reactivity and decomposition rates, as noted in for similar heterocycles .
Q. How to resolve contradictions in cytotoxic activity across cell lines?
Discrepancies in cytotoxicity data (e.g., variable IC₅₀ values in gastric vs. liver cancer cells) require:
- Standardized assays : Use sulforhodamine B (SRB) or MTT protocols with controlled DMSO concentrations (<0.5%) to minimize solvent interference .
- Cell line validation : Ensure consistent origin (e.g., ECACC or NCI sources) and culture conditions (RPMI-1640 medium, 5% FBS) .
- Reference controls : Include compounds like CHS-828 to benchmark activity .
Table 1 : Example Cytotoxicity Data (Adapted from )
| Cell Line | Type | IC₅₀ (μM) |
|---|---|---|
| MCF-7 | Breast cancer | 12.3 |
| HEPG-2 | Liver cancer | 18.7 |
| WI-38 | Normal fibroblast | >50 |
Q. What strategies guide structure-activity relationship (SAR) studies?
SAR analysis focuses on modifying key substituents:
- Thiophene-2-carbonyl group : Replace with other heterocycles (e.g., furan) to assess electron-withdrawing effects .
- 3-Methoxyphenyl moiety : Vary substituent positions (para vs. meta) to probe steric and electronic interactions .
- Hydroxy group at C3 : Explore esterification or methylation to modulate solubility and bioavailability .
Q. How can solubility be improved for in vivo studies?
Strategies include:
Q. How to confirm stability under physiological conditions?
Stability assays involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
